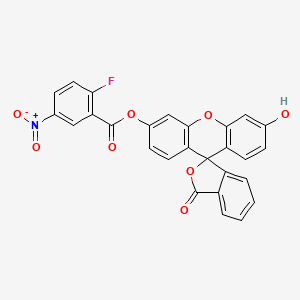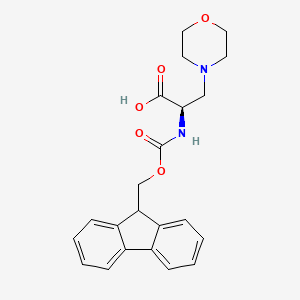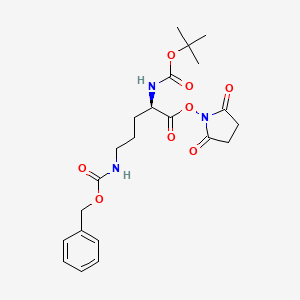amino}propanoic acid CAS No. 2108786-12-3](/img/structure/B6309219.png)
3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid, also known as 3-{[(t-butyloxy)carbonyl](3-phenylpropyl)amino}propanoic acid, is an organic compound belonging to the family of carboxylic acids. It is a white solid with a molecular weight of 336.44 g/mol and a melting point of 134-136 °C. It is a versatile reagent used in a wide range of synthetic applications in organic chemistry, such as the synthesis of amines, peptides, and carboxylic acids. Additionally, it has been explored for its potential in medicinal chemistry, as it has been found to possess a variety of biological properties.
Wirkmechanismus
The exact mechanism of action of 3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid is not yet fully understood. However, it is believed that the compound binds to the active sites of enzymes and proteins, thereby inhibiting their activity. Additionally, it has been suggested that the compound may act as an inhibitor of signal transduction pathways, thus modulating the activity of various cellular processes.
Biochemical and Physiological Effects
This compound{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid has been found to possess a variety of biochemical and physiological effects. It has been found to have anti-inflammatory activity, as well as antifungal and antimicrobial activity. Additionally, it has been found to possess anti-tumor activity, as well as to modulate the activity of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid in laboratory experiments offers several advantages. Firstly, the compound is relatively easy to synthesize, making it a cost-effective reagent. Additionally, it is a versatile reagent, as it can be used in a wide range of synthetic applications. Finally, it has been found to possess a variety of biological properties, making it a useful tool for medicinal chemistry research.
However, there are also some limitations to the use of this compound{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid in laboratory experiments. Firstly, the exact mechanism of action of the compound is not yet fully understood, making it difficult to predict its effects in certain situations. Additionally, the compound is relatively unstable and can degrade over time, making it unsuitable for long-term storage.
Zukünftige Richtungen
Given the potential of 3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid in medicinal chemistry research, there are a number of future directions that could be explored. Firstly, further research could be conducted to better understand the exact mechanism of action of the compound. Additionally, research could be conducted to explore its potential as a drug or drug precursor. Finally, research could be conducted to investigate the potential of the compound in other areas of medicinal chemistry, such as the synthesis of peptides and other bioactive compounds.
Synthesemethoden
3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid can be synthesized in two steps. The first step involves the reaction of 3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropionic acid with t-butyl bromoacetate in the presence of triethylamine. This reaction results in the formation of this compound{[(t-butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid. The second step involves the reaction of the acid with a base, such as sodium hydroxide, to form the corresponding sodium salt.
Wissenschaftliche Forschungsanwendungen
3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid{[(t-Butoxy)carbonyl](3-{[(t-Butoxy)carbonyl](3-phenylpropyl)amino}propanoic acidphenylpropyl)amino}propanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a variety of biological properties, such as anti-inflammatory, antifungal, and antimicrobial activity. Additionally, it has been explored for its potential in the synthesis of drugs and other bioactive compounds.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-phenylpropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18(13-11-15(19)20)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCNXPTKFBBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)